Cicloprolol - 94651-09-9

Cicloprolol

Catalog Number: EVT-1196849
CAS Number: 94651-09-9
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cicloprolol is an aromatic ether.

Xamoterol

Compound Description: Xamoterol is a β₁-adrenoceptor partial agonist. [, ] Like Cicloprolol, it exhibits both agonist and antagonist effects at β₁-adrenoceptors. [] Xamoterol displays high cardioselectivity, lacking significant agonist activity at β₂-receptors or membrane-stabilizing effects. []

Relevance: Xamoterol is structurally similar to Cicloprolol and shares its classification as a partial β₁-adrenoceptor agonist. Both compounds are investigated for their potential in treating heart failure due to their unique pharmacological profiles. [, ] Studies often compare their potency and selectivity for β₁-adrenoceptors. []

Pindolol

Compound Description: Pindolol is a non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). []

Relevance: Pindolol serves as a comparison point for Cicloprolol in studies evaluating the effects of partial β-adrenoceptor agonists. [, ] While both exhibit partial agonist activity, Cicloprolol demonstrates greater selectivity for β₁-adrenoceptors than Pindolol. []

Isoproterenol

Compound Description: Isoproterenol is a non-selective β-adrenoceptor agonist. [] It is frequently employed in research as a reference compound to assess the potency and intrinsic activity of other β-adrenoceptor agonists and antagonists, including Cicloprolol. [, ]

Relevance: Isoproterenol's well-characterized activity at β-adrenoceptors makes it a valuable tool in studies comparing the pharmacological profiles of Cicloprolol and other related compounds. [, ] Researchers use Isoproterenol to establish baseline responses and evaluate the agonist and antagonist properties of Cicloprolol.

Betaxolol

Compound Description: Betaxolol is a selective β₁-adrenoceptor antagonist. []

Relevance: Betaxolol is used in studies as a pharmacological tool to investigate the specific receptor subtypes involved in the actions of Cicloprolol. [] Its selectivity for β₁-adrenoceptors helps researchers differentiate between β₁ and β₂-mediated effects.

Propranolol

Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist. []

Relevance: Similar to Betaxolol, Propranolol is employed in research to study the receptor selectivity of Cicloprolol. [] Its non-selective nature allows for broader examination of β-adrenoceptor involvement in Cicloprolol's effects.

Atenolol

Compound Description: Atenolol is a selective β₁-adrenoceptor antagonist. [] It is a clinically used beta-blocker lacking intrinsic sympathomimetic activity (ISA). []

Relevance: Atenolol serves as a comparator to Cicloprolol in studies examining the impact of ISA on cardiac performance in patients with coronary heart disease. [] By comparing their effects on parameters like heart rate, cardiac index, and ejection fraction, researchers aim to elucidate the clinical significance of Cicloprolol's partial agonist activity.

Digoxin

Compound Description: Digoxin is a cardiac glycoside commonly prescribed for heart failure and atrial fibrillation. []

Relevance: While not structurally related to Cicloprolol, Digoxin's co-administration with Cicloprolol is studied to assess potential pharmacokinetic or pharmacodynamic interactions. [] This investigation is crucial for determining the safety and efficacy of combining these drugs in patients with heart failure.

Carbachol

Compound Description: Carbachol is a cholinergic agonist that stimulates muscarinic receptors. []

Relevance: Carbachol is utilized in experimental settings to induce bronchoconstriction in guinea pig tracheal muscle preparations. [] This allows researchers to evaluate the ability of Cicloprolol and other compounds to relax airway smooth muscle, providing insights into their potential bronchodilatory properties.

Synthesis Analysis

Cicloprolol can be synthesized through a multi-step process starting from 4-benzyloxyphenol. The synthesis involves several key steps:

  1. Protection of Hydroxyl Groups: The phenolic hydroxyl groups are protected to prevent unwanted reactions during subsequent steps.
  2. Etherification: This step introduces the cyclopropylmethoxy group.
  3. Deprotection: After etherification, the protecting groups are removed to yield the final product.
  4. Reaction Conditions: Typical conditions include the use of organic solvents (e.g., dichloromethane, ethanol) and catalysts. Reaction temperatures can vary from room temperature to reflux conditions depending on the specific step being performed.

Key Parameters

  • Starting Material: 4-Benzyloxyphenol
  • Solvents Used: Dichloromethane, Ethanol
  • Catalysts: Various organic catalysts depending on the reaction step
  • Temperature Range: Room temperature to reflux
Molecular Structure Analysis

The molecular structure of cicloprolol is defined by its unique arrangement of atoms, which contributes to its pharmacological properties.

  • Canonical SMILES Representation: CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
  • InChI Key: JNDJPKHYZWRRIS-UHFFFAOYSA-N

Structural Features

  • The compound contains a cyclopropyl group, which is significant for its activity at beta-adrenergic receptors.
  • The presence of a methoxy and hydroxyl group enhances its solubility and interaction with biological targets.
Chemical Reactions Analysis

Cicloprolol participates in several chemical reactions that are crucial for its synthesis and metabolic transformation:

  1. Oxidation Reactions: These can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  2. Reduction Reactions: Commonly performed using lithium aluminum hydride, these reactions can modify functional groups within the molecule.
  3. Substitution Reactions: Nucleophilic substitutions can occur at the phenolic hydroxyl group, utilizing reagents like sodium hydroxide or potassium tert-butoxide.

Reaction Conditions

  • Common Solvents: Dichloromethane, Ethanol
  • Temperature Conditions: Typically conducted at room temperature or under reflux conditions depending on the reaction type.
Mechanism of Action

Cicloprolol's mechanism of action primarily involves selective binding to beta-1 adrenergic receptors located in cardiac tissues. This binding inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline, resulting in:

  • Decreased Heart Rate: By blocking these receptors, cicloprolol reduces heart rate and myocardial contractility.
  • Partial Agonist Activity: Unlike many beta blockers, cicloprolol exhibits partial agonist activity, allowing it to provide some level of sympathetic stimulation even while blocking receptor activity. This characteristic may be beneficial in certain clinical scenarios, such as heart failure.
Physical and Chemical Properties Analysis

Cicloprolol possesses several notable physical and chemical properties:

  • Molecular Formula: C18H29NO4C_{18}H_{29}NO_{4}
  • Molecular Weight: Approximately 313.43 g/mol
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation conditions.

Stability and Reactivity

Cicloprolol is stable under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH conditions.

Applications

Cicloprolol has been primarily investigated for its cardiovascular effects:

  1. Hypertension Management: Research indicates that cicloprolol can effectively lower blood pressure by reducing cardiac output.
  2. Heart Failure Treatment: Its unique profile allows for improved left ventricular function without complete blockade of sympathetic activity.
  3. Research Tool: Cicloprolol is used in scientific studies to explore beta-adrenergic receptor functions and their role in cardiovascular diseases .

Comparative Analysis with Other Beta Blockers

Cicloprolol's intrinsic sympathomimetic activity distinguishes it from other beta blockers like metoprolol and atenolol, which do not exhibit this feature. This may allow cicloprolol to minimize some side effects commonly associated with non-selective beta blockers while still providing therapeutic benefits .

Introduction to Cicloprolol

Historical Development of β-Adrenergic Receptor Antagonists

The evolution of beta-adrenergic receptor antagonists represents a cornerstone in cardiovascular pharmacology. Sir James Black's pioneering work in the late 1950s led to the development of propranolol, the first clinically successful non-selective beta-blocker, revolutionizing angina management by reducing myocardial oxygen demand [1] [6] [7]. This breakthrough validated Raymond Ahlquist's 1948 theory classifying adrenergic receptors into alpha and beta subtypes [1] [6]. Subsequent research by Lands and colleagues in 1967 further subdivided beta-receptors into β₁ (predominantly cardiac) and β₂ (primarily vascular/bronchial) subtypes, enabling the development of cardioselective agents [1] [4].

The first-generation beta-blockers (e.g., propranolol, timolol) were non-selective, blocking both β₁ and β₂ receptors. Second-generation agents (e.g., atenolol, metoprolol) emerged with relative β₁-selectivity, reducing bronchoconstriction risks [1] [4]. Third-generation beta-blockers (e.g., carvedilol, nebivolol, cicloprolol) introduced vasodilatory properties through either α₁-adrenergic blockade or intrinsic sympathomimetic activity (ISA), offering hemodynamic advantages [4] [6]. Cicloprolol (developmental code SL-75177) exemplifies this progression as a β₁-selective antagonist with significant ISA [2] [4].

Table 1: Generational Evolution of Beta-Blockers

GenerationKey CharacteristicsRepresentative Agents
FirstNon-selective (β₁/β₂)Propranolol, Timolol
Secondβ₁-CardioselectiveAtenolol, Metoprolol
ThirdVasodilatory (α₁-blockade/ISA) + β-blockadeCarvedilol, Nebivolol, Cicloprolol

Cicloprolol: Discovery and Classification

Cicloprolol (IUPAC name: 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol) was synthesized in the late 1970s by researchers at Synthelabo S.A. as a structural analog of betaxolol [2] [8]. Its molecular structure incorporates a cyclopropylmethoxyethoxy phenoxy moiety linked to a propanolamine side chain, essential for β-adrenergic receptor binding [2] [8]. With a molecular weight of 323.433 g/mol (hydrochloride salt: 359.89 g/mol) and the chemical formula C₁₈H₂₉NO₄, cicloprolol exhibits hydrophilic properties that influence its pharmacokinetic behavior [2] [8] [9].

Pharmacologically, cicloprolol is classified as a:

  • Third-generation beta-blocker due to its vasodilatory potential via ISA [4] [6]
  • β₁-Selective antagonist with high affinity for cardiac β₁-adrenoceptors (ADRB1 gene product) [8] [10]
  • Partial agonist demonstrating 30% intrinsic sympathomimetic activity – higher than most beta-blockers but lower than xamoterol (45%) [2] [4]

Table 2: Key Pharmacological Properties of Cicloprolol

PropertySpecificationComparative Context
Receptor Selectivityβ₁-Adrenergic (Cardioselective)Similar to metoprolol, higher than propranolol
Intrinsic Sympathomimetic Activity (ISA)30% partial agonism> Pindolol (weak ISA), < Xamoterol (45%)
Molecular TargetADRB1 (β₁-adrenergic receptor)[HSA:153] / [KO:K04141]
Chemical ClassAryloxypropanolamineAnalogous to betaxolol

Despite reaching clinical investigation stages for hypertension and heart failure, cicloprolol was never commercially marketed [2] [5].

Theoretical Significance in Cardiovascular Pharmacology

Cicloprolol's pharmacological profile offers distinct theoretical advantages for cardiac therapy. Its β₁-selectivity minimizes β₂-blockade-related bronchoconstriction and peripheral vasoconstriction, potentially enhancing safety in patients with reactive airways or peripheral vascular disease [1] [10]. More significantly, its 30% ISA provides a unique dual mechanism: antagonizing catecholamine overstimulation during stress while providing modest background adrenergic tone at rest [3] [4]. This contrasts with pure antagonists like propranolol, which cause unopposed receptor blockade.

Theoretical benefits of this ISA include:

  • Hemodynamic Stability: Prevention of abrupt reductions in heart rate and contractility, potentially avoiding the "cardiac depression" associated with non-ISA beta-blockers [3] [5]
  • Metabolic Neutrality: Partial agonism may mitigate adverse metabolic effects (e.g., insulin resistance, lipid changes) linked to complete beta-blockade [4]
  • Diastolic Function Improvement: Experimental data suggest ISA enhances ventricular relaxation, a critical factor in heart failure with preserved ejection fraction [3]

In heart failure models, beta-blockers with significant ISA (e.g., xamoterol, bucindolol) demonstrated reduced efficacy compared to pure antagonists, suggesting cicloprolol's 30% ISA might offer an optimal balance between blocking excessive catecholamine toxicity and maintaining basal sympathetic tone [4]. Cicloprolol thus represents a pharmacologically optimized agent within the beta-blocker continuum, designed to provide receptor blockade without functional annihilation of sympathetic signaling.

Properties

CAS Number

94651-09-9

Product Name

Cicloprolol

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3

InChI Key

JNDJPKHYZWRRIS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O

Synonyms

(±)-1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol; 1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.